![molecular formula C14H16N2O5S B2677707 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid CAS No. 1008262-22-3](/img/structure/B2677707.png)
3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid (DMTCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a heterocyclic compound that contains both a thiazole ring and a dicarboxylic acid group. DMTCA is a versatile compound that has been used in a variety of applications, ranging from drug synthesis to catalysis.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid involves the reaction of 2,4-thiazolidinedione with 2,6-dimethylaniline followed by oxidation and carboxylation.
Starting Materials
2,4-thiazolidinedione, 2,6-dimethylaniline, Sodium hypochlorite, Sodium hydroxide, Carbon dioxide
Reaction
2,4-thiazolidinedione is reacted with 2,6-dimethylaniline in the presence of sodium hypochlorite to form 3-(2,6-dimethylanilino)-2,4-thiazolidinedione., The resulting compound is then oxidized using sodium hypochlorite to form 3-(2,6-dimethylanilino)-2,4-thiazolidinedione-5-carboxylic acid., Finally, the carboxylic acid group is converted to a dicarboxylic acid group through carboxylation using carbon dioxide and sodium hydroxide to yield 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid.
作用機序
3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid is believed to act as a proton donor, donating a proton to the substrate of the reaction. This proton donation is believed to activate the substrate, allowing it to undergo a reaction. Additionally, 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid can also act as a nucleophile, allowing it to attack other molecules and form new bonds.
生化学的および生理学的効果
3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid has been used in a variety of biochemical and physiological studies. In these studies, it has been found to have a variety of effects on proteins and enzymes. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
実験室実験の利点と制限
One of the main advantages of using 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid in laboratory experiments. For example, it is not very stable in acidic or basic solutions, and it can be difficult to purify the product. Additionally, it may not be suitable for some reactions due to its proton donating and nucleophilic properties.
将来の方向性
There are a number of potential future directions for the use of 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid in scientific research and laboratory experiments. For example, it could be used as a catalyst in the synthesis of new drugs, materials, and polymers. Additionally, it could be used in the study of proteins and enzymes, as well as in the study of other biochemical and physiological processes. Finally, it could be used to develop new methods of synthesis and purification of organic compounds.
科学的研究の応用
3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid has been used in a variety of scientific research applications, including catalysis, drug synthesis, and biochemical studies. It has been used as a catalyst in the synthesis of various drugs, including anti-malarial agents and anti-cancer drugs. Additionally, it has been used in the synthesis of various polymers and other materials. In biochemical studies, 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid has been used to study the effects of various compounds on enzymes and other proteins.
特性
IUPAC Name |
3-[(2,6-dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-7-4-3-5-8(2)10(7)15-14(21)16-9(12(17)18)6-22-11(16)13(19)20/h3-5,9,11H,6H2,1-2H3,(H,15,21)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGSPPUDHAFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2C(CSC2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

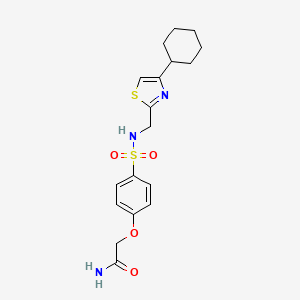
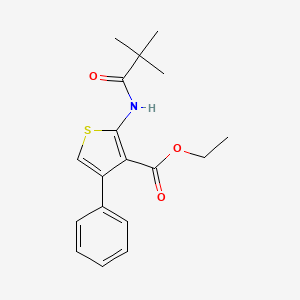
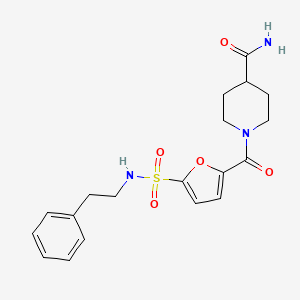

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2677631.png)
![3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2677632.png)
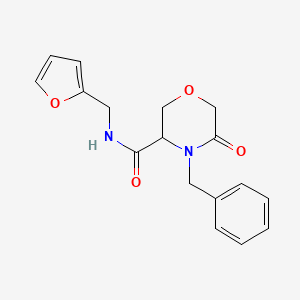
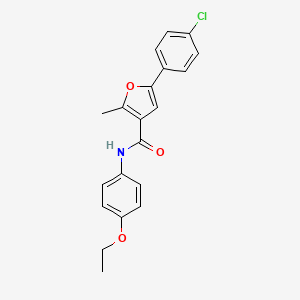
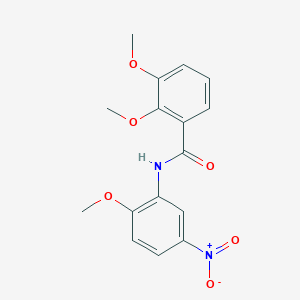
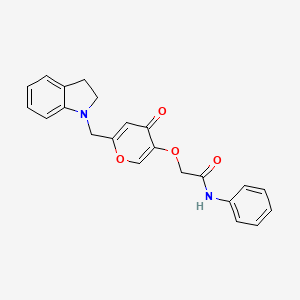
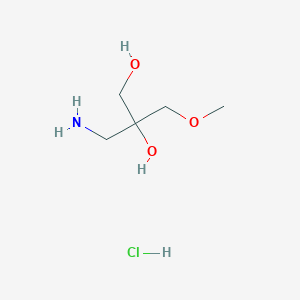
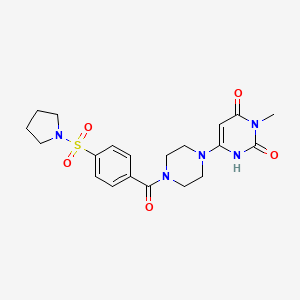
![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)